WEHI-150

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

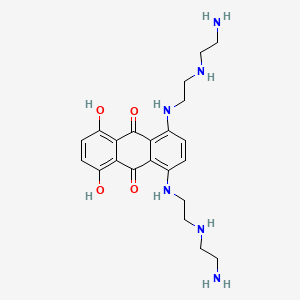

C22H30N6O4 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

1,4-bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C22H30N6O4/c23-5-7-25-9-11-27-13-1-2-14(28-12-10-26-8-6-24)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,25-30H,5-12,23-24H2 |

InChI Key |

RFRJYMDNFSFUMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1NCCNCCN)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCN |

Origin of Product |

United States |

Foundational & Exploratory

WEHI-150: An In-Depth Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

WEHI-150 is a promising anti-cancer agent that functions as a formaldehyde-activated DNA interstrand crosslinking agent. A synthetic analogue of the anthracenedione mitoxantrone, this compound exhibits a unique and potent mechanism of action characterized by the formation of highly stable and complex DNA adducts. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its activation, DNA binding properties, and the structural features of the DNA lesions it induces. The information presented herein is based on the seminal research published on this compound, intended to equip researchers and drug development professionals with a thorough understanding of its therapeutic potential.

Introduction

DNA interstrand crosslinks (ICLs) are among the most cytotoxic forms of DNA damage, as they block essential cellular processes such as transcription and replication by preventing the separation of the DNA duplex.[1] The therapeutic efficacy of many established chemotherapeutic agents, including nitrogen mustards and platinum-based drugs, stems from their ability to induce ICLs.[2] this compound represents a novel advancement in this class of anti-cancer agents, distinguished by its unique activation mechanism and the complex nature of the DNA crosslinks it forms.[3]

This compound is a bis-amino mitoxantrone analogue that requires activation by formaldehyde to exert its cytotoxic effects.[3] This activation enables the formation of covalent bonds with DNA, leading to the generation of ICLs. A key distinguishing feature of this compound is its capacity to form multiple covalent linkages with DNA, a property not observed with its parent compound, mitoxantrone.[3] This multi-point attachment is believed to contribute to the formation of highly stable and lethal DNA lesions, making this compound a subject of significant interest in the development of new cancer therapies.

Mechanism of Action: Formaldehyde-Activated DNA Interstrand Crosslinking

The core mechanism of action of this compound can be dissected into two key stages: activation by formaldehyde and subsequent covalent binding to DNA to form interstrand crosslinks.

Activation by Formaldehyde

Unlike conventional alkylating agents, this compound is intrinsically inert and requires bioactivation. This is achieved through a reaction with endogenous or exogenous formaldehyde.[3] Formaldehyde, a ubiquitous aldehyde present in biological systems, acts as a methylene bridge, linking the reactive amino groups on the side chains of this compound to nucleophilic sites on DNA bases. This reaction is crucial for the covalent attachment of this compound to DNA.

The following diagram illustrates the proposed activation and DNA binding cascade of this compound.

Covalent DNA Binding and Interstrand Crosslink Formation

Once activated, this compound covalently binds to DNA. Studies have shown that this compound exhibits a preference for CpG and methylated CpG sequences.[3] The initial reaction is the formation of a mono-adduct, where one of the side chains of this compound is covalently attached to a DNA base, typically guanine. Following the formation of the mono-adduct, an intramolecular reaction occurs, leading to the covalent attachment of the second side chain to a base on the complementary DNA strand, resulting in an interstrand crosslink.

A unique and critical feature of this compound is its ability to form adducts with one, two, or three covalent links to an oligonucleotide.[3] This suggests a more complex and potentially more robust crosslinking mechanism compared to other anthracenediones. This multi-point covalent binding likely contributes to the stability and cytotoxicity of the resulting DNA lesions. Furthermore, it is proposed that this compound can interact with DNA through both the major and minor grooves, allowing for versatile binding orientations.

The formation of these highly stable ICLs physically prevents the separation of the DNA strands, thereby halting DNA replication and transcription. This blockage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).

The proposed signaling pathway initiated by this compound-induced DNA damage is depicted below.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on this compound, primarily from electrospray ionization mass spectrometry (ESI-MS) and high-performance liquid chromatography (HPLC) analyses of its interaction with oligonucleotides.

| Parameter | Observation | Method | Reference |

| Covalent Adduct Formation | This compound forms adducts with one, two, or three covalent links to an octanucleotide d(ACGCGCGT)2. | ESI-MS | [3] |

| Comparative Adduct Formation | Mitoxantrone and pixantrone form only single covalent links under similar conditions. | ESI-MS | [3] |

| Sequence Specificity | Forms covalent adducts at CpG sequences. | HPLC | [3] |

| Methylation Preference | Exhibits a preference for methylated CpG sites. | HPLC | [3] |

| DNA Groove Interaction | Intercalates at 5MeCpG sites, predominantly via the minor groove. | NMR Spectroscopy |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of research on this compound. The following sections outline the key experimental protocols used to characterize its mechanism of action.

DNA Interstrand Crosslinking Assay (Gel-Based)

This assay is used to determine the ability of this compound to form interstrand crosslinks in a DNA fragment.

-

DNA Substrate: A linearized plasmid DNA (e.g., pBR322) or a specific oligonucleotide duplex is used.

-

Reaction Mixture: The DNA substrate is incubated with varying concentrations of this compound in the presence of formaldehyde in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: The reaction mixture is incubated at 37°C for a defined period to allow for crosslink formation.

-

Denaturation: The reaction is stopped, and the DNA is denatured by heating (e.g., 95°C for 5 minutes) in the presence of a denaturing agent (e.g., formamide).

-

Electrophoresis: The denatured DNA is subjected to agarose or polyacrylamide gel electrophoresis.

-

Visualization: The DNA is visualized by staining with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Analysis: Interstrand crosslinked DNA will renature and migrate as a double-stranded fragment, while non-crosslinked DNA will remain single-stranded and migrate faster. The intensity of the bands is quantified to determine the extent of crosslinking.

The workflow for the gel-based ICL assay is illustrated below.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is employed to study the sequence specificity of this compound adduct formation.

-

Oligonucleotides: Self-complementary oligonucleotides containing specific sequences of interest (e.g., CpG, GpC, methylated CpG) are synthesized.

-

Reaction: The oligonucleotides are incubated with this compound and formaldehyde.

-

Chromatography: The reaction mixture is injected onto a reverse-phase HPLC column (e.g., C18).

-

Elution: A gradient of a suitable mobile phase (e.g., acetonitrile in triethylammonium acetate buffer) is used to separate the components.

-

Detection: The eluting species are monitored using a UV-Vis detector at a specific wavelength (e.g., 260 nm for DNA).

-

Analysis: The appearance of new peaks corresponding to the this compound-DNA adducts is analyzed to determine the extent of reaction and sequence preference.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a powerful technique for the precise mass determination of the this compound-DNA adducts.

-

Sample Preparation: The reaction mixture containing the oligonucleotide, this compound, and formaldehyde is desalted.

-

Infusion: The sample is infused into the ESI-MS instrument.

-

Ionization: The molecules are ionized by electrospray.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by the mass analyzer.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular weights of the parent oligonucleotide and the various this compound-DNA adducts, allowing for the determination of the number of covalent linkages.

Conclusion

This compound is a novel DNA interstrand crosslinking agent with a unique mechanism of action that is dependent on activation by formaldehyde. Its ability to form multiple covalent bonds with DNA, particularly at methylated CpG sites, distinguishes it from other anthracenedione-based anti-cancer drugs. The formation of these complex and stable DNA lesions leads to potent cytotoxicity. The in-depth understanding of its mechanism of action, as detailed in this guide, provides a solid foundation for further preclinical and clinical development of this compound and related compounds as next-generation cancer therapeutics. The detailed experimental protocols also offer a practical resource for researchers investigating the properties of this and other DNA-modifying agents.

References

WEHI-150 and Mitoxantrone: A Technical Deep Dive into Structural Similarity and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional relationship between the experimental compound WEHI-150 and the established anticancer drug mitoxantrone. Both molecules are potent DNA-damaging agents, and understanding their similarities and differences is crucial for the development of novel cancer therapeutics. This document outlines their chemical structures, mechanisms of action, available quantitative data, and detailed experimental protocols relevant to their study.

Structural Comparison: Analogs with Key Differences

This compound is described as a replica or analogue of mitoxantrone. Both compounds share a core anthracenedione scaffold, which is crucial for their ability to intercalate into DNA. However, significant differences exist in their side chains, which likely influence their biological activity, specificity, and metabolic activation.

Mitoxantrone possesses two identical side chains, each containing a secondary amine and a terminal hydroxyl group. Its chemical formula is C₂₂H₂₈N₄O₆.

This compound , in contrast, has a molecular formula of C₂₂H₃₀N₆O₄, indicating a higher nitrogen content and lower oxygen content compared to mitoxantrone. The structural representation of this compound reveals alterations in the side chains, which are critical for its unique mechanism of action.

Below is a detailed comparison of their chemical properties:

| Property | Mitoxantrone | This compound |

| Molecular Formula | C₂₂H₂₈N₄O₆ | C₂₂H₃₀N₆O₄ |

| Molecular Weight | 444.48 g/mol | 442.51 g/mol |

| Core Scaffold | 1,4-dihydroxy-5,8-bis(substituted)anthracene-9,10-dione | 1,4-dihydroxy-5,8-bis(substituted)anthracene-9,10-dione |

| Side Chain Features | Two identical side chains with secondary amines and terminal hydroxyls | Modified side chains with increased nitrogen content |

The structural differences in the side chains are hypothesized to be responsible for the distinct biological activities of this compound, particularly its formaldehyde-dependent DNA crosslinking.

Mechanism of Action: A Tale of Two Crosslinkers

Both mitoxantrone and this compound exert their cytotoxic effects by damaging DNA, but through distinct mechanisms.

Mitoxantrone is a well-characterized DNA intercalator and a potent inhibitor of topoisomerase II. By inserting its planar aromatic ring system between DNA base pairs, it disrupts DNA replication and transcription. Furthermore, it stabilizes the topoisomerase II-DNA cleavage complex, leading to the accumulation of double-strand breaks and ultimately, apoptosis.

This compound , on the other hand, acts as a potent DNA interstrand crosslinking agent upon activation by formaldehyde.[1][2][3] This activation is a key feature that distinguishes it from mitoxantrone. Endogenous or exogenous formaldehyde reacts with this compound, transforming it into a reactive species that can form covalent bonds with DNA bases, primarily at CpG sequences.[2] This results in the formation of DNA interstrand crosslinks, which are highly cytotoxic lesions that block DNA replication and transcription.

The following diagram illustrates the proposed mechanism of action for this compound:

Quantitative Data: A Glimpse into Biological Activity

The following table summarizes available IC₅₀ values for mitoxantrone in different cancer cell lines. It is important to note that these values can vary depending on the cell line and the assay conditions.

| Cell Line | Cancer Type | Mitoxantrone IC₅₀ (µM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | ~0.02 - 0.1 | [4][5] |

| K562 | Chronic Myelogenous Leukemia | ~0.03 - 0.2 | [4] |

| MCF-7 | Breast Adenocarcinoma | ~0.01 - 0.5 | [4] |

| A549 | Lung Carcinoma | ~0.05 - 1.0 | [4] |

| HCT116 | Colorectal Carcinoma | ~0.02 - 0.3 | [4] |

Note: IC₅₀ values for this compound are not yet widely published.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment and comparison of DNA-damaging agents. Below are methodologies for key experiments relevant to the study of this compound and mitoxantrone.

Formaldehyde-Activated DNA Interstrand Crosslinking Assay (for this compound)

This protocol is based on the findings of Pumuye et al. (2020) and is designed to assess the ability of this compound to induce DNA interstrand crosslinks in the presence of formaldehyde.

Objective: To determine the extent of DNA interstrand crosslinking induced by this compound in the presence of formaldehyde.

Materials:

-

This compound

-

Formaldehyde solution

-

Plasmid DNA (e.g., pBR322) or specific oligonucleotides

-

Reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Denaturing agent (e.g., formamide or NaOH)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide or SYBR Gold)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine plasmid DNA (final concentration, e.g., 10 ng/µL), this compound (at various concentrations), and formaldehyde (at a fixed concentration, e.g., 1 mM) in the reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours).

-

Denaturation: Add a denaturing agent to a final concentration that will separate the DNA strands (e.g., 90% formamide or 0.1 M NaOH). Heat the samples at 95°C for 5 minutes to ensure complete denaturation.

-

Gel Electrophoresis: Load the denatured samples onto a denaturing agarose gel. Run the electrophoresis until adequate separation of single-stranded and crosslinked DNA is achieved.

-

Visualization: Stain the gel with a suitable DNA staining agent and visualize the DNA bands under UV light. Interstrand crosslinked DNA will migrate slower than the single-stranded DNA.

-

Quantification: Quantify the intensity of the bands corresponding to crosslinked and single-stranded DNA to determine the percentage of crosslinking.

The following workflow diagram illustrates the key steps of this assay:

Topoisomerase II Inhibition Assay (for Mitoxantrone)

This assay measures the ability of a compound to inhibit the activity of topoisomerase II, a key target of mitoxantrone.

Objective: To determine the inhibitory effect of mitoxantrone on topoisomerase II-mediated DNA relaxation or decatenation.

Materials:

-

Mitoxantrone

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT, 30 µg/mL BSA, pH 8.0)

-

Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

-

Agarose gel electrophoresis system

-

DNA staining agent

Procedure:

-

Reaction Setup: In a microcentrifuge tube, pre-incubate topoisomerase II enzyme with varying concentrations of mitoxantrone in the assay buffer for 10 minutes at 37°C.

-

Initiate Reaction: Add the supercoiled plasmid DNA or kDNA to the mixture to start the reaction.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Gel Electrophoresis: Load the samples onto a standard agarose gel. Run the electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked for plasmid DNA) or the catenated and decatenated forms (for kDNA).

-

Visualization and Analysis: Stain the gel and visualize the DNA bands. A decrease in the amount of relaxed/decatenated DNA in the presence of mitoxantrone indicates inhibition of topoisomerase II.

Conclusion

This compound represents an intriguing analogue of mitoxantrone with a distinct, formaldehyde-dependent mechanism of action. While both compounds target DNA, their different modes of inducing DNA damage—topoisomerase II inhibition for mitoxantrone versus interstrand crosslinking for this compound—suggest they may have different therapeutic applications and resistance profiles. Further research, particularly direct comparative studies on their cytotoxicity and in vivo efficacy, is necessary to fully elucidate the therapeutic potential of this compound. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.

References

- 1. Comparative cytotoxicity of adriamycin, mitoxantrone and bisantrene as measured by a human tumor cloning system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sketchviz.com [sketchviz.com]

- 3. 6-[(2-methylpiperidin-1-yl)sulfonyl]-2-oxo-N-(2-pyrrolidin-1-ylethyl)-1,2-dihydroquinoline-4-carboxamide | C22H30N4O4S | CID 4117566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mitoxantrone is More Toxic than Doxorubicin in SH-SY5Y Human Cells: A ‘Chemobrain’ In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nwpii.com [nwpii.com]

Unraveling the Mechanism of WEHI-150: A Formaldehyde-Activated DNA Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the WEHI-150 formaldehyde activation pathway, a novel approach in the development of DNA crosslinking agents for potential therapeutic applications. This compound, an analogue of the anthracenedione mitoxantrone, leverages the presence of formaldehyde to induce highly stable and potent DNA interstrand crosslinks, a mechanism with significant implications for cancer therapy. This document synthesizes the available scientific information to detail its mechanism of action, the cellular response to the DNA damage it inflicts, and the experimental methodologies used to characterize its activity.

Introduction to this compound and Formaldehyde-Activated Prodrugs

This compound is a promising anti-cancer agent that functions as a formaldehyde-activated prodrug.[1][2] This class of compounds remains relatively inert until they encounter formaldehyde, a molecule found at elevated levels in some tumor microenvironments. Upon activation, this compound is transformed into a highly reactive species capable of forming covalent bonds with DNA, leading to the generation of interstrand crosslinks (ICLs).[1][2] These ICLs are particularly cytotoxic as they physically block DNA replication and transcription, ultimately triggering programmed cell death.[1]

What distinguishes this compound from its parent compound, mitoxantrone, and other anthracenediones are its modified side-chains, which terminate in primary amino groups.[1] This structural alteration allows for a more versatile and stable interaction with DNA following formaldehyde activation.

The Activation Pathway and Mechanism of DNA Crosslinking

The core of this compound's activity lies in its bioactivation by formaldehyde. While the precise, multi-step chemical reaction is detailed in specialized literature, the fundamental process involves the reaction of formaldehyde with the primary amino groups on the side chains of this compound. This reaction is believed to form a reactive iminium ion intermediate, which then acts as an electrophile, readily attacking nucleophilic sites on the DNA bases.

A key and unique feature of this compound is its ability to form covalent adducts with DNA at novel sequences, independent of the typical interaction with the N-2 position of guanine.[2] Furthermore, it has the capacity to incorporate more than one formaldehyde-mediated bond with the DNA, resulting in exceptionally stable and lethal DNA crosslinks.[2]

Below is a generalized diagram illustrating the proposed activation and crosslinking pathway.

References

WEHI-150 Interaction with CpG Islands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WEHI-150 is a novel DNA interstrand crosslinking agent, identified as a structural analogue of the established anticancer drug mitoxantrone. A key characteristic of this compound is its formaldehyde-activated mechanism of action, leading to the formation of covalent adducts within DNA, particularly at CpG sequences. Emerging evidence indicates a preferential interaction with methylated CpG sites, suggesting a potential for targeted epigenetic therapy. This technical guide provides an in-depth overview of the core mechanisms of this compound, its interaction with CpG islands, relevant signaling pathways, and detailed experimental protocols for its study.

Core Mechanism of Action: DNA Alkylation and Interstrand Crosslinking

This compound functions as a bifunctional alkylating agent, a class of compounds that covalently modify DNA, leading to cytotoxicity, particularly in rapidly dividing cancer cells.[1][2][3] The process is initiated by the activation of this compound by endogenous or exogenous formaldehyde.[4] This activation enables the molecule to react with nucleophilic sites on DNA bases, primarily the N7 position of guanine residues.[1][5]

The bifunctional nature of this compound allows it to react with two different guanine bases, leading to the formation of an interstrand crosslink (ICL).[6][7] An ICL covalently links the two strands of the DNA double helix, physically preventing their separation. This blockage of DNA strand separation is a highly cytotoxic lesion as it potently inhibits essential cellular processes such as DNA replication and transcription.[7][8][9]

Preferential Targeting of Methylated CpG Islands

A significant feature of this compound is its reported preference for forming adducts at CpG dinucleotides, with a higher affinity for those that are methylated. CpG islands, which are genomic regions with a high frequency of CpG dinucleotides, are often located in the promoter regions of genes. In normal cells, CpG islands are typically unmethylated, while in many cancers, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing.

The preference of this compound for methylated CpG sites is a critical aspect of its potential as a targeted anticancer agent. This specificity is analogous to that observed with its parent compound, mitoxantrone, where cytosine methylation has been shown to enhance DNA adduct formation at CpG dinucleotides by 2- to 3-fold.[10] This enhanced reactivity is thought to be due to alterations in the local DNA structure and electronic environment induced by the methyl group on the cytosine base.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table provides an illustrative summary of expected quantitative parameters based on its characteristics as a mitoxantrone analogue with enhanced affinity for methylated CpG sites. This data is intended for comparative purposes and to guide experimental design.

| Parameter | Unmethylated CpG Target | Methylated CpG Target | Rationale / Reference |

| Binding Affinity (Kd) | Estimated in the low micromolar (µM) range | Estimated in the high nanomolar (nM) to low micromolar (µM) range, expected to be 2-3 fold higher than for unmethylated sites. | Based on the observed enhancement of mitoxantrone adduct formation at methylated CpG sites.[10] |

| IC50 (Cancer Cell Lines) | Dependent on cell line and DNA repair capacity. | Expected to be lower in cell lines with high levels of CpG island hypermethylation. | Preferential targeting of methylated CpG islands should lead to increased cytotoxicity in cancer cells with this epigenetic signature. |

| Transcriptional Blockage | Moderate | High | Enhanced adduct formation at methylated sites leads to more potent inhibition of transcription.[10] |

| Interstrand Crosslink (ICL) Formation Efficiency | Baseline efficiency at CpG sites. | 2-3 fold higher than at unmethylated CpG sites. | Based on data for formaldehyde-activated mitoxantrone.[10] |

Signaling Pathways Activated by this compound-Induced DNA Damage

The formation of ICLs by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[1][11][12] This response aims to repair the DNA damage, arrest the cell cycle to allow time for repair, or induce apoptosis if the damage is irreparable.

DNA Damage Response (DDR) Pathway

The DDR is initiated by sensor proteins that recognize the distorted DNA structure caused by the ICL. This leads to the activation of apical kinases such as ATM (Ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related).[12] These kinases then phosphorylate a cascade of downstream effector proteins that orchestrate the cellular response.

References

- 1. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Fanconi anemia pathway promotes replication-dependent DNA interstrand crosslink repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of Fanconi anemia pathway activation by FANCM | The EMBO Journal [link.springer.com]

- 4. Exogenous and endogenous formaldehyde-induced DNA damage in the aging brain: mechanisms and implications for brain diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of Mitoxantrone and its Analogs with Methylated and Non-Methylated CpG Islands in Tetrameric DNA Sequences: A Molecular Modeling Study | International Journal of Drug Design and Discovery [ijddd.com]

- 6. DNase I Footprinting of Small Molecule Binding Sites on DNA | Springer Nature Experiments [experiments.springernature.com]

- 7. How cells detect, mend DNA damage may improve chemotherapy – WashU Medicine [medicine.washu.edu]

- 8. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in Understanding the Complex Mechanisms of DNA Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytosine methylation enhances mitoxantrone-DNA adduct formation at CpG dinucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

WEHI-150 and Its Impact on DNA Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WEHI-150, a potent DNA interstrand crosslinking agent and a structural analogue of mitoxantrone, demonstrates a significant interaction with methylated DNA. While direct studies on this compound's influence on DNA methylation patterns are not extensively documented in current literature, the well-established epigenetic effects of its parent compound, mitoxantrone, provide a strong basis for inference. This technical guide synthesizes the available data on this compound's mechanism of action and delves into the documented effects of mitoxantrone on DNA methylation, offering a comprehensive overview for researchers in oncology and drug development. This report details the capacity of mitoxantrone to induce genomic hypomethylation and demethylate specific gene promoters, suggesting a similar potential for this compound. Detailed experimental protocols for assessing DNA methylation and visualizations of the proposed molecular pathways are provided to facilitate further investigation into this promising area of research.

Introduction to this compound

This compound is a synthetic anthracenedione that functions as a DNA interstrand crosslinking agent.[1] It is a replica of the well-known anticancer drug, mitoxantrone.[1] The primary mechanism of action for this compound involves its activation by formaldehyde, leading to the formation of covalent adducts with DNA, preferentially at 5'-CpG sequences.[1][2] A critical feature of this interaction is the enhanced formation of these adducts at CpG sites that are methylated.[2] This preference for methylated DNA positions this compound as a compound of significant interest in the context of epigenetics and cancer therapy, as aberrant DNA methylation is a hallmark of many cancers.

Inferred Effects of this compound on DNA Methylation via Mitoxantrone

Given that this compound is a direct analogue of mitoxantrone, the effects of mitoxantrone on DNA methylation serve as a critical reference point. Studies on mitoxantrone have revealed a previously undiscovered mechanism of action that extends beyond its role as a topoisomerase II inhibitor.

Induction of Genomic Hypomethylation

Research has demonstrated that treatment with mitoxantrone can lead to a reduction in global DNA methylation. In DU-145 prostate cancer cells, exposure to mitoxantrone resulted in a significant decrease in genomic DNA methylation.[3] This suggests that this compound may similarly contribute to a genome-wide demethylating effect.

Gene-Specific Demethylation and Re-expression

Mitoxantrone has been shown to mediate the demethylation of promoter regions of specific genes that are often silenced in cancer through hypermethylation. In breast cancer cell lines, treatment with mitoxantrone led to the demethylation and subsequent re-expression of the mRNA of genes such as 14-3-3σ, Cyclin D2, and ERα.[4] This finding points to the potential of this compound to reactivate tumor suppressor genes that have been epigenetically silenced.

Potential as a DNMT1 Inhibitor

Recent studies have identified mitoxantrone as a potential inhibitor of DNA methyltransferase 1 (DNMT1), the enzyme responsible for maintaining DNA methylation patterns during cell division.[5][6] Virtual screening and experimental validation have shown that mitoxantrone can significantly reduce global genomic DNA methylation levels in T-cell acute lymphoblastic leukemia (T-ALL) cells, likely through the inhibition of DNMT1.[5][6] This inhibitory action on a key epigenetic enzyme suggests that this compound could also function to disrupt the maintenance of aberrant methylation patterns in cancer cells.

Quantitative Data on Mitoxantrone-Induced DNA Demethylation

The following tables summarize the quantitative findings from studies on mitoxantrone's effect on DNA methylation. These data provide a benchmark for potential studies on this compound.

Table 1: Global DNA Methylation Reduction by Mitoxantrone in DU-145 Cells

| Mitoxantrone Concentration | Percent Reduction in Genomic DNA Methylation |

| 0.4 nM | ~10-20% |

| 1.25 nM | ~10-20% |

Data extracted from a study on the epigenetic activity of anthracycline derivative chemotherapeutic drugs, where DU-145 cells were exposed to mitoxantrone for five days.[3]

Table 2: Gene Demethylation and Re-expression by Mitoxantrone in Breast Cancer Cells

| Gene | Effect on Methylation | Effect on mRNA Expression |

| 14-3-3σ | Demethylation | Re-expression |

| Cyclin D2 | Demethylation | Re-expression |

| ERα | Demethylation | Re-expression |

Findings from a study investigating the impact of mitoxantrone on hypermethylated genes in breast cancer cell lines.[4]

Experimental Protocols

To facilitate further research into the effects of this compound on DNA methylation, detailed methodologies for key experiments are provided below.

Analysis of Global DNA Methylation by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly accurate method for quantifying global DNA methylation.

Protocol:

-

DNA Extraction: Isolate genomic DNA from cell lines or tissues using a standard DNA extraction kit.

-

DNA Hydrolysis: Digest 1-2 µg of DNA into its constituent nucleosides using an enzymatic cocktail such as DNA Degradase Plus.

-

LC-MS/MS Analysis:

-

Separate the nucleosides using reverse-phase liquid chromatography.

-

Perform quantification using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Monitor the fragmentation reactions for 2'-deoxycytidine (dC) and 5-methyl-2'-deoxycytidine (5mdC).

-

-

Data Analysis: Calculate the percentage of global DNA methylation by determining the ratio of 5mdC to the total of dC and 5mdC.

Gene-Specific Methylation Analysis by Methylation-Specific PCR (MSP)

MSP is a sensitive technique to assess the methylation status of specific CpG islands in promoter regions of genes.

Protocol:

-

Bisulfite Conversion: Treat genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Primer Design: Design two pairs of PCR primers for the target gene's promoter region. One pair is specific for the methylated sequence, and the other for the unmethylated (bisulfite-converted) sequence.

-

PCR Amplification: Perform two separate PCR reactions for each DNA sample, one with the methylated-specific primers and one with the unmethylated-specific primers.

-

Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band in the reaction with methylated-specific primers indicates methylation, while a band in the reaction with unmethylated-specific primers indicates a lack of methylation.

Visualizing the Molecular Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed mechanisms of this compound and its potential effects on DNA methylation.

Caption: Activation of this compound and its preferential binding to methylated CpG sites.

Caption: Inferred mechanism of this compound leading to DNA hypomethylation.

Conclusion

This compound represents a promising therapeutic agent due to its targeted action on DNA, particularly at methylated CpG sites. While direct experimental evidence detailing its effects on DNA methylation is pending, the extensive research on its analogue, mitoxantrone, provides a strong rationale for investigating this compound as a potential epigenetic modulator. The capacity of mitoxantrone to induce global and gene-specific demethylation, coupled with its potential to inhibit DNMT1, suggests that this compound may possess similar properties. Further research, employing the methodologies outlined in this guide, is warranted to fully elucidate the epigenetic consequences of this compound treatment and to explore its full therapeutic potential in cancers characterized by aberrant DNA methylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Exogenous and endogenous formaldehyde-induced DNA damage in the aging brain: mechanisms and implications for brain diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mitoxantrone mediates demethylation and reexpression of cyclin d2, estrogen receptor and 14.3.3sigma in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Virtual Screening and Experimental Validation of Mitoxantrone's Potential as a DNMT1 Inhibitor in T-ALL | Atlantis Press [atlantis-press.com]

Preclinical Research Findings on Novel Therapeutics from the Walter and Eliza Hall Institute (WEHI)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Preclinical research on a compound specifically designated as "WEHI-150" is not extensively available in the public domain. This guide therefore focuses on other well-documented and impactful preclinical research from the Walter and Eliza Hall Institute (WEHI), offering insights into their innovative approaches to cancer therapy. The findings presented herein center on the BCL-2 family inhibitors, mitotic inhibitors, and SMAC-mimetics, showcasing WEHI's significant contributions to the development of novel anti-cancer agents.

Executive Summary

The Walter and Eliza Hall Institute has been at the forefront of cancer research, pioneering the development of several novel therapeutic agents. This technical guide provides an in-depth overview of the preclinical findings for key research programs, including the BCL-XL inhibitor WEHI-539, the mitotic inhibitor WEHI-7326, and strategic approaches targeting MCL-1 and IAP proteins (SMAC-mimetics). The data herein summarizes their mechanisms of action, anti-tumor efficacy in vitro and in vivo, and the experimental methodologies employed in their preclinical evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies on various WEHI-led therapeutic projects.

Table 1: In Vitro Cytotoxicity of WEHI Compounds and Investigated Agents

| Compound/Agent | Cancer Type | Cell Line(s) | IC50/EC50 Values | Reference(s) |

| WEHI-539 | B-cell Lymphoma | Various | Not specified | [1] |

| Ovarian Cancer | Ovcar-4, Ovsaho | 5 µM, 1 µM (for PARP cleavage) | [2] | |

| Medulloblastoma | Various | Not specified | [3] | |

| WEHI-7326 | Various | Broad range of cancer cell lines | Low nanomolar range | [4][5] |

| MCL-1 Inhibitor (S63845) | MYC-driven Lymphoma | Human Burkitt lymphoma lines | Most < 50 nM | [6] |

| Mantle Cell Lymphoma | Patient-derived | Effective killing observed | [7] | |

| SMAC-mimetics (Birinapant) | Acute Myeloid Leukemia (AML) | HoxA9/Meis1, MLL-AF9 | 100 nM, 200 nM (used in combination) | [8] |

Table 2: In Vivo Efficacy of WEHI Compounds in Preclinical Models

| Compound/Agent | Cancer Model | Dosing Regimen | Outcome | Reference(s) |

| WEHI-7326 | Colon, Glioblastoma, Lung Xenografts | Thrice weekly, intraperitoneal | Significant tumor growth inhibition | [9] |

| Taxane-resistant TNBC PDX | 20 mg/kg, i.v., twice a week | Significant tumor growth inhibition and improved survival | [5] | |

| High-risk Neuroblastoma Model | In combination with standard-of-care | Complete tumor growth inhibition | [4][5] | |

| MCL-1 Inhibitor | MYC-driven Lymphoma | Not specified | Well-tolerated at therapeutic doses, tumor regression | [6] |

| SMAC-mimetics + MDR1 Inhibitor | Acute Myeloid Leukemia (AML) | Not specified | Prolonged survival in AML models | [8] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of preclinical findings.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: Used to assess the cytotoxic effect of compounds like thymoquinone on WEHI-3 cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Employed to determine the IC50 values of various anti-cancer agents.

-

SRB (Sulforhodamine B) Assay: For cell growth assays, cells are plated in 96-well plates, treated with the drug, fixed with trichloroacetic acid, and stained with SRB.[2]

Apoptosis Assays

-

Annexin V Staining: Used for the detection of early apoptosis by flow cytometry.

-

Caspase-3/7 Activity Assay: To measure the activation of executioner caspases, a hallmark of apoptosis.[2]

-

PARP Cleavage: Western blotting for cleaved PARP is used as a marker of apoptosis.[2]

-

Chromatin Condensation: Staining with dyes like Hoechst 33342 and acridine orange/propidium iodide to visualize nuclear changes during apoptosis.

Cell Cycle Analysis

-

Flow Cytometry: Cells are treated with the compound of interest (e.g., WEHI-7326), fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[5]

In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models

-

Xenograft Tumor Models: Cancer cell lines (e.g., colon carcinoma, glioblastoma, non-small cell lung carcinoma) are implanted subcutaneously in immunocompromised mice (e.g., Balb/c nude).[9]

-

Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are implanted into immunocompromised mice (e.g., NOD-SCID-IL2Rγc–/–) to create models that more closely mimic the human disease.[5]

-

Treatment and Monitoring: Once tumors are established, mice are randomized into treatment and control groups. Drugs are administered via various routes (e.g., intraperitoneal, intravenous). Tumor volume is measured regularly, and survival is monitored.[5][9]

Western Blotting

-

Protein Expression Analysis: Used to detect the expression levels of specific proteins (e.g., BCL-2 family members, cell cycle regulators). Cells or tumor tissues are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key mechanisms and experimental designs described in the preclinical research from WEHI.

Mechanism of Action of BCL-2 Family Inhibitors

Caption: BCL-2 family inhibitors promote apoptosis by blocking pro-survival proteins.

WEHI-7326 Induced Mitotic Arrest Workflow

References

- 1. wehi.edu.au [wehi.edu.au]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical small molecule WEHI-7326 overcomes drug resistance and elicits response in patient-derived xenograft models of human treatment-refractory tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical small molecule WEHI-7326 overcomes drug resistance and elicits response in patient-derived xenograft models of human treatment-refractory tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. wehi.edu.au [wehi.edu.au]

- 8. Clinical MDR1 inhibitors enhance Smac-mimetic bioavailability to kill murine LSCs and improve survival in AML models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Investigating the Genotoxicity of WEHI-150: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical overview based on publicly available scientific literature. As of the latest searches, specific studies detailing the genotoxicity of WEHI-150 through standardized assays such as the Ames test, micronucleus assay, or comet assay are not available in the public domain. Consequently, quantitative data from such tests and detailed experimental protocols specific to this compound cannot be provided. This guide instead focuses on the established mechanism of action of this compound, which strongly implies a genotoxic potential, and provides general experimental frameworks for assessing such effects.

Introduction to this compound

This compound is a synthetic bis-amino analogue of the anthracenedione anti-cancer agent, mitoxantrone. It has been identified as a potent DNA interstrand cross-linking agent. This activity is crucial to its mechanism of action and is the primary reason for the high likelihood of it possessing genotoxic properties. DNA interstrand cross-links (ICLs) are highly cytotoxic lesions that can block DNA replication and transcription, ultimately leading to cell death. This characteristic is often exploited in cancer chemotherapy.

Mechanism of Action: DNA Interstrand Cross-linking

This compound requires activation by formaldehyde to exert its DNA cross-linking activity. Upon activation, it can form covalent adducts with DNA. A key feature of this compound is its ability to form more than one covalent bond with DNA, leading to the formation of highly stable and lethal ICLs.

The primary molecular target for this compound's cross-linking activity is the N-2 position of guanine, particularly within CpG sequences. The efficiency of adduct formation is reportedly enhanced at methylated CpG sites. This targeted action suggests a potential for sequence-specific genotoxicity.

Signaling Pathway of this compound Induced DNA Damage

Unraveling WEHI-150: A Technical Guide to a Novel DNA Crosslinking Agent in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WEHI-150, a bis-amino mitoxantrone analogue developed at the Walter and Eliza Hall Institute of Medical Research, represents a significant departure from the institute's well-known BCL-2 family inhibitors. This potent anti-cancer agent operates through a distinct mechanism of action: the induction of DNA interstrand crosslinks. Upon activation by formaldehyde, this compound intercalates into the DNA helix and forms covalent adducts, primarily at CpG and 5-methylcytosine-phosphate-guanine (5MeCpG) sequences. This action effectively stalls critical cellular processes like DNA replication and transcription, ultimately leading to cancer cell death. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, available experimental data, and the methodologies employed in its characterization.

Mechanism of Action: DNA Intercalation and Covalent Adduct Formation

This compound's cytotoxic effects stem from its ability to form highly stable covalent bonds with DNA, a process that is critically dependent on the presence of formaldehyde. The proposed mechanism unfolds in a two-step process:

-

Intercalation: The planar polycyclic aromatic core of the this compound molecule inserts itself between the base pairs of the DNA double helix. Studies have shown a preference for intercalation at CpG sites.[1][2][3]

-

Formaldehyde-Activated Covalent Bonding: In the presence of formaldehyde, the primary amine groups in the aliphatic side chains of this compound become activated, enabling them to form covalent methylene bridges with DNA bases.[1][3][4] Specifically, a covalent bond is formed with the N-2 position of guanine residues.[1][5]

This process can result in the formation of monofunctional adducts or, more critically, highly cytotoxic interstrand crosslinks, where both strands of the DNA are covalently linked.[2][3] These crosslinks are potent blocks to DNA replication and transcription, triggering cell cycle arrest and apoptosis.

The unique structure of this compound, with its two reactive amine-containing side chains, allows for a novel mode of DNA crosslinking, potentially spanning the major and minor grooves of the DNA helix.[1][5] This distinguishes it from other anthracenedione anticancer drugs.[1][2]

Quantitative Data Summary

Currently, publicly available quantitative data on the biological activity of this compound in cancer cell lines, such as IC50 values, is limited in the primary scientific literature. The focus of the existing research has been on the elucidation of its chemical mechanism of action and its interaction with DNA. The following table summarizes the key characteristics of this compound's interaction with DNA.

| Parameter | Description | Finding | References |

| Binding Preference | DNA sequence at which this compound preferentially intercalates and forms adducts. | Preferentially targets CpG and 5MeCpG sites. | [1][2][3] |

| Covalent Adduct Formation | Number of covalent links formed with an octanucleotide d(ACGCGCGT)2. | Can form one, two, or three covalent links, in contrast to daunorubicin, mitoxantrone, and pixantrone which only form one. | [2][3][4] |

| Structural Orientation | Orientation of the this compound molecule when covalently bound to DNA. | The aromatic ring system is oriented approximately parallel to the long axis of the base pairs. | [1][5] |

| Side-Chain Position | Location of the aliphatic side-chains when bound to DNA. | One side-chain occupies the major groove and the other resides in the minor groove. | [1][5] |

Key Experimental Protocols

The characterization of this compound and its interaction with DNA has relied on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

High-Performance Liquid Chromatography (HPLC) for Adduct Isolation

This protocol was utilized to isolate the covalent adducts formed between this compound and DNA oligonucleotides.

-

Materials:

-

This compound

-

Hexanucleotide d(CG5MeCGCG)2

-

Formaldehyde

-

Phosphate buffer (pH 7.0)

-

HPLC system with a C18 reverse-phase column

-

-

Procedure:

-

Incubate this compound with the hexanucleotide d(CG5MeCGCG)2 in the presence of formaldehyde in a phosphate buffer.

-

Inject the reaction mixture onto the C18 column.

-

Elute the components using a gradient of acetonitrile in an appropriate buffer.

-

Monitor the eluate using UV-Vis spectroscopy to detect the different species.

-

Collect the fractions corresponding to the this compound-DNA adduct for further analysis.[1][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

NMR spectroscopy was instrumental in determining the precise structure of the this compound-DNA adduct.

-

Materials:

-

Isolated ¹³C-labelled this compound-hexanucleotide adduct

-

D₂O for sample preparation

-

NMR spectrometer

-

-

Procedure:

-

Dissolve the isolated adduct in D₂O.

-

Acquire a series of one- and two-dimensional NMR spectra (e.g., ¹H, ¹³C, COSY, NOESY).

-

Analyze the Nuclear Overhauser Effect (NOE) data from the NOESY spectra to determine the proximity of different protons and thus the three-dimensional structure of the adduct.[1][5] This analysis revealed the intercalation site and the orientation of the this compound molecule within the DNA helix.

-

Electrospray Ionization Mass Spectrometry (ESI-MS) for Adduct Characterization

ESI-MS was used to confirm the formation and stoichiometry of the covalent adducts between this compound and DNA.

-

Materials:

-

This compound

-

Octanucleotide d(ACGCGCGT)2

-

Formaldehyde

-

ESI-mass spectrometer

-

-

Procedure:

-

React this compound with the octanucleotide in the presence of formaldehyde.

-

Introduce the reaction mixture into the ESI-mass spectrometer.

-

Analyze the resulting mass spectra to identify the molecular weights of the different species formed.

-

The observed masses correspond to the octanucleotide with one, two, or three covalently bound this compound molecules.[2][3]

-

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound's action and a typical experimental workflow for its analysis.

Caption: Proposed mechanism of action for this compound.

Caption: Experimental workflow for this compound analysis.

Future Directions and Conclusion

This compound presents a compelling profile as a DNA crosslinking agent with a novel mechanism of action. Its preference for CpG sites, which are often methylated in cancer cells, suggests a potential for targeted activity. Further research is warranted to fully understand its biological effects in various cancer cell lines and in preclinical models. Key areas for future investigation include:

-

Cytotoxicity profiling: Determining the IC50 values of this compound across a panel of cancer cell lines to identify sensitive and resistant histotypes.

-

Cellular response studies: Investigating the induction of apoptosis, cell cycle arrest, and DNA damage response pathways following this compound treatment.

-

In vivo efficacy: Evaluating the anti-tumor activity and toxicity profile of this compound in animal models of cancer.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and structural analysis of the covalent adduct formed between a bis-amino mitoxantrone analogue and DNA: a pathway to major-minor groove cross-linked adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for WEHI Cell Lines

A Note on WEHI-150: Initial research indicates that this compound is not a cell line but rather a DNA interstrand crosslinking agent, functioning as a DNA alkylator.[1] Therefore, a cell culture protocol for "this compound" cannot be provided. This document instead focuses on the well-established murine leukemia cell line, WEHI-3 , for which detailed cell culture protocols are available. The WEHI-3 cell line is extensively used in immunological and cancer research, particularly as a source of interleukin-3 (IL-3).[2]

Introduction to WEHI-3 Cells

The WEHI-3 cell line was established from a spontaneous myelomonocytic leukemia in a BALB/c mouse.[2] These cells are a valuable in vitro model for studying myeloid differentiation, leukemia progression, and the effects of various compounds on the hematopoietic system.[2] A key characteristic of the WEHI-3 cell line is its ability to produce and secrete IL-3, a cytokine crucial for the growth and differentiation of hematopoietic progenitor cells.[2] Consequently, conditioned media from WEHI-3 cultures is often used as a source of murine IL-3.[2][3]

Audience: This document is intended for researchers, scientists, and drug development professionals who are working with or plan to work with the WEHI-3 cell line.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the culture of WEHI-3 cells.

Table 1: WEHI-3 Cell Culture Conditions

| Parameter | Value | Source |

| Organism | Mouse (Mus musculus) | [2] |

| Strain | BALB/c | [2] |

| Tissue | Peripheral Blood | [2] |

| Disease | Myelomonocytic Leukemia | [2] |

| Growth Properties | Suspension | [4][5] |

| Seeding Density | 2 x 10⁵ - 5 x 10⁵ cells/mL | [2][5] |

| Maintenance Density | 1 x 10⁵ - 2 x 10⁶ cells/mL | [2][5] |

| Incubation Temperature | 37°C | [2][6] |

| CO₂ Concentration | 5% | [2][6] |

| Atmosphere | Humidified | [2][6] |

Table 2: Media Composition

| Component | Recommendation | Source |

| Base Medium | RPMI 1640 | [2][4][5] |

| Serum | 10% Fetal Bovine Serum (FBS) | [4] |

| Glutamine | 2.0 mM L-Glutamine (stable) | [2][5] |

| Sodium Bicarbonate | 2.0 g/L | [2][5] |

| Antibiotics | Penicillin/Streptomycin | [4] |

Table 3: Cryopreservation and Thawing Parameters

| Parameter | Value | Source |

| Freezing Medium | RPMI + 20% FBS + 8% DMSO | [4] |

| Thawing Water Bath Temp. | 37°C | [3][5][6] |

| Centrifugation (Thawing) | 125 x g for 5-7 minutes or 300 x g for 3 minutes | [5][6] |

| Storage | Vapor-phase liquid nitrogen (-150°C to -196°C) | [2][6] |

Experimental Protocols

This protocol outlines the steps for reviving cryopreserved WEHI-3 cells.

-

Preparation: Pre-warm complete culture medium (RPMI 1640 with 10% FBS, L-glutamine, and antibiotics) in a 37°C water bath.

-

Rapid Thawing: Retrieve a cryovial of WEHI-3 cells from liquid nitrogen storage. Immediately immerse the lower half of the vial in the 37°C water bath and agitate gently for 40-60 seconds until only a small ice clump remains.[5][6]

-

Decontamination: Wipe the outside of the vial with 70% ethanol before opening in a sterile cell culture hood.[5][6]

-

Cell Transfer: Carefully transfer the cell suspension from the cryovial into a 15 mL conical tube containing 8-9 mL of pre-warmed complete culture medium.[5][6]

-

Centrifugation: Centrifuge the cell suspension at 125 x g for 5-7 minutes to pellet the cells and remove the cryoprotectant-containing supernatant.

-

Resuspension: Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.[5][6]

-

Culturing: Transfer the cell suspension into a T25 or T75 culture flask. Ensure the medium has a normal pH (7.0-7.6) by pre-incubating the flask with medium for at least 15 minutes.

-

Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂.[2]

This protocol describes the maintenance of actively growing WEHI-3 cultures.

-

Monitoring: Visually inspect the cells daily for any signs of contamination and to assess cell density and medium color.[5]

-

Subculturing: Since WEHI-3 cells grow in suspension, passaging does not require enzymatic digestion.[5] Cultures can be maintained by adding fresh medium or by splitting the culture.

-

Splitting the Culture:

-

Start cultures at a density of 2 x 10⁵ to 5 x 10⁵ cells/mL.[2][5]

-

Maintain the cell density between 1 x 10⁵ and 2 x 10⁶ cells/mL.[2][5]

-

To split, gently resuspend the cells in the flask and transfer a portion of the cell suspension to a new flask containing fresh, pre-warmed complete culture medium to achieve the desired seeding density.

-

This protocol details the procedure for freezing WEHI-3 cells for long-term storage.

-

Cell Preparation: Use cells from a healthy, log-phase culture. Centrifuge the cell suspension to pellet the cells.

-

Freezing Medium: Prepare a freezing medium consisting of RPMI 1640, 20% FBS, and 8% DMSO.[4]

-

Resuspension: Resuspend the cell pellet in the cold freezing medium at the desired cell density.

-

Aliquoting: Dispense 1-1.5 mL of the cell suspension into cryovials.[4]

-

Controlled Freezing:

-

Long-Term Storage: Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage.[2][4][6]

This protocol describes how to generate conditioned media from WEHI-3 cells, which is rich in murine IL-3.[3]

-

Cell Expansion: Culture WEHI-3 cells in large T175 flasks.[3]

-

Over-confluency: Allow the cells to grow well past confluency, indicated by the media turning yellow or orange.[3] This signals high metabolic activity and secretion of IL-3.

-

Harvesting: Once the media turns yellow and cells begin to detach, harvest the conditioned media.[3]

-

Centrifugation: Transfer the media to 50 mL conical tubes and centrifuge at 3500 rpm for 20 minutes at 4°C to pellet cells and debris.[3]

-

Filtration: Carefully pour the supernatant into a 0.2 µm or 0.45 µm vacuum filter to sterilize the conditioned media and remove any remaining cellular debris.[3][4]

-

Storage: Aliquot the filtered conditioned media into fresh 50 mL conical tubes and store at -20°C.[3]

Visualizations

Caption: Workflow for reviving cryopreserved WEHI-3 cells.

Caption: Protocol for generating IL-3 rich conditioned media.

Caption: A general representation of a kinase signaling cascade.

References

Application Notes and Protocols for WEHI-150 in DNA Damage Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

WEHI-150 is a potent DNA intercalating agent and a structural analogue of mitoxantrone, functioning as a DNA interstrand crosslinking (ICL) agent.[1] ICLs are highly cytotoxic lesions that covalently link the two strands of DNA, thereby preventing essential cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis. These characteristics make this compound a compound of interest for cancer research and drug development.

These application notes provide a comprehensive guide for utilizing this compound in a variety of DNA damage assays. The protocols detailed below are based on established methods for its analogue, mitoxantrone, and are intended to serve as a starting point for your investigations. Optimization of concentrations and incubation times for your specific cell lines and experimental conditions is recommended.

Mechanism of Action: DNA Interstrand Crosslinking

This compound, like mitoxantrone, is believed to exert its cytotoxic effects through the formation of DNA interstrand crosslinks. This process involves the covalent linkage of the two complementary strands of the DNA double helix. The presence of these crosslinks physically obstructs the separation of the DNA strands, which is a prerequisite for DNA replication and transcription. The cellular response to ICLs is complex, involving multiple DNA repair pathways. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.

Key DNA Damage Assays for this compound

Several key assays can be employed to characterize the DNA damaging effects of this compound. These include:

-

Modified Alkaline Comet Assay: To directly measure the formation of DNA interstrand crosslinks.

-

γH2AX Foci Formation Assay: To detect the formation of DNA double-strand breaks (DSBs), which are intermediates in the repair of ICLs.

-

Cell Cycle Analysis: To determine the effect of this compound on cell cycle progression.

-

Apoptosis Assays: To quantify the induction of programmed cell death.

Modified Alkaline Comet Assay for Interstrand Crosslinks

The modified alkaline comet assay is a sensitive method to detect DNA interstrand crosslinks at the single-cell level. The principle of this assay is that ICLs reduce the extent of DNA migration in an electric field after the induction of random single-strand breaks by ionizing radiation.

Experimental Workflow

Detailed Protocol

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM, based on mitoxantrone data) for a specified duration (e.g., 2, 4, 24 hours). Include a vehicle-treated control.

-

-

Cell Harvesting and Embedding:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.

-

Mix 10 µL of the cell suspension with 90 µL of 0.7% low-melting-point agarose at 37°C.

-

Pipette the mixture onto a pre-coated microscope slide and allow it to solidify on a cold plate.

-

-

Lysis:

-

Immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) and incubate at 4°C for at least 1 hour.

-

-

Irradiation:

-

After lysis, wash the slides with PBS.

-

Expose the slides to a defined dose of X-rays (e.g., 5-10 Gy) on ice to induce a consistent level of single-strand breaks.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

-

Neutralization and Staining:

-

Gently remove the slides from the tank and neutralize them with 0.4 M Tris-HCl (pH 7.5).

-

Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

-

-

Imaging and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the extent of DNA migration using specialized software. The presence of ICLs will result in a decrease in the tail moment compared to the irradiated control cells.

-

Expected Quantitative Data

| This compound Conc. (µM) | Treatment Time (h) | Mean % Tail DNA (Relative to Irradiated Control) |

| 0 (Vehicle) | 4 | 100% |

| 1 | 4 | ~85% |

| 10 | 4 | ~60% |

| 50 | 4 | ~35% |

| 10 | 2 | ~70% |

| 10 | 24 | ~50% (may be confounded by repair) |

| Note: This is hypothetical data based on the expected activity of an ICL agent. Actual results may vary. |

γH2AX Foci Formation Assay

The phosphorylation of histone H2AX at serine 139 (γH2AX) is a rapid and sensitive marker for the formation of DNA double-strand breaks (DSBs). DSBs are known to form as intermediates during the cellular processing and repair of ICLs.

Signaling Pathway

Detailed Protocol

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat with this compound at various concentrations and for different time points (e.g., 1, 4, 8, 24 hours).

-

-

Fixation and Permeabilization:

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.[2]

-

Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.[2]

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[3]

-

-

Counterstaining and Mounting:

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.[3]

-

Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Quantification:

-

Acquire images using a fluorescence or confocal microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

-

Expected Quantitative Data

| This compound Conc. (µM) | Treatment Time (h) | Average Number of γH2AX Foci per Cell |

| 0 (Vehicle) | 24 | < 2 |

| 1 | 24 | ~10-15 |

| 10 | 24 | ~25-35 |

| 50 | 24 | > 40 (pan-nuclear staining may occur) |

| 10 | 4 | ~5-10 |

| 10 | 8 | ~15-25 |

| Note: This is hypothetical data. The peak of γH2AX foci formation after ICL induction is often observed at later time points (e.g., 24 hours) compared to direct DSB-inducing agents.[4] |

Cell Cycle Analysis

DNA damage, particularly the formation of ICLs, is known to activate cell cycle checkpoints, leading to cell cycle arrest. For ICL agents like mitoxantrone, a G2/M phase arrest is commonly observed.

Detailed Protocol

-

Cell Culture and Treatment:

-

Culture cells to 60-70% confluency.

-

Treat with this compound at desired concentrations for a relevant time period (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (can be stored for longer).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer.

-

The DNA content is measured by the fluorescence intensity of the DNA dye.

-

-

Data Analysis:

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Expected Quantitative Data

| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle Control | ~60% | ~25% | ~15% |

| This compound (Low Conc.) | ~50% | ~20% | ~30% |

| This compound (High Conc.) | ~35% | ~15% | ~50% |

| Note: This is hypothetical data based on the known effects of mitoxantrone, which induces a G2/M arrest.[5][6] |

Apoptosis Assays

The accumulation of irreparable DNA damage induced by this compound is expected to trigger apoptosis. Annexin V/Propidium Iodide (PI) staining is a common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol

-

Cell Culture and Treatment:

-

Treat cells with this compound for a duration sufficient to induce apoptosis (e.g., 48 or 72 hours).

-

-

Cell Harvesting:

-

Collect both the supernatant containing floating cells and the adherent cells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[7]

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry within one hour.[7]

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Expected Quantitative Data

| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | >90% | <5% | <5% |

| This compound (Low Conc.) | ~70% | ~15% | ~10% |

| This compound (High Conc.) | ~30% | ~25% | ~40% |

| Note: This is hypothetical data. The proportion of apoptotic and necrotic cells will depend on the concentration and duration of this compound treatment. |

Conclusion

This compound, as a DNA interstrand crosslinking agent, is a valuable tool for studying DNA damage and repair, as well as for the development of novel anticancer therapies. The assays described in these application notes provide a robust framework for characterizing the cellular effects of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs.

References

- 1. crpr-su.se [crpr-su.se]

- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. wehi.edu.au [wehi.edu.au]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. immunostep.com [immunostep.com]

Application Notes and Protocols for In Vitro Evaluation of WEHI-150, a Putative DNA Cross-linking Agent

Disclaimer: Publicly available data on a specific molecule designated "WEHI-150" is limited. One vendor describes this compound as a DNA interstrand crosslink agent. The following application notes and protocols are based on the general methodologies for evaluating in vitro activities of DNA cross-linking agents and are intended to serve as a guideline for researchers. It is imperative to perform dose-response studies to determine the optimal concentrations for specific cell lines and assays.

Introduction

This compound is classified as a DNA alkylator and cross-linking agent.[1] Such compounds are of significant interest in cancer research due to their ability to induce DNA damage, which can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This document provides detailed protocols for the in vitro characterization of this compound, focusing on determining its effective dosage and elucidating its mechanism of action in cancer cell lines.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound in published literature, the following table provides a representative range of concentrations for in vitro studies of DNA cross-linking agents. Researchers must determine the specific IC50 (half-maximal inhibitory concentration) and effective concentrations for their cell line of interest.

| Parameter | Typical Concentration Range | Assay Type | Purpose |

| IC50 Determination | 0.1 nM - 100 µM | Cell Viability (e.g., MTT, CellTiter-Glo®) | To determine the concentration that inhibits cell growth by 50%. |

| Apoptosis Induction | 1x, 5x, 10x IC50 | Annexin V/PI Staining, Caspase-3/7 Assay | To confirm that cell death is occurring via apoptosis. |

| DNA Damage Analysis | 0.5x, 1x, 2x IC50 | Comet Assay, γH2AX Staining | To visualize and quantify DNA double-strand breaks. |

| Cell Cycle Analysis | 0.5x, 1x, 2x IC50 | Propidium Iodide Staining & Flow Cytometry | To determine the effect on cell cycle progression. |

Experimental Protocols

Cell Culture and Maintenance

Many cancer research studies utilize established cell lines. For instance, the WEHI-3 murine leukemia cell line can be cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[2][3] Cells are typically maintained in a humidified incubator at 37°C with 5% CO2.[4] For suspension cells like WEHI-3, cultures can be maintained by adding fresh medium or by centrifugation and resuspension at a density of 2 x 10^5 viable cells/mL. Adherent cell lines, such as the fibrosarcoma-derived WEHI-164, may require enzymatic dissociation for passaging.[4]

Determination of IC50 using MTT Assay

This protocol determines the concentration of this compound that inhibits cell proliferation by 50%.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (for adherent cells).

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay using Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

This compound

-

Cancer cell line

-

6-well plates

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at 1x, 5x, and 10x the predetermined IC50 value for 24-48 hours.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in 1x binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-